molecular formula C57H114O4 B14486675 Docosyl 2,3-bis(hexadecyloxy)propanoate CAS No. 64713-47-9

Docosyl 2,3-bis(hexadecyloxy)propanoate

Cat. No.: B14486675
CAS No.: 64713-47-9
M. Wt: 863.5 g/mol
InChI Key: SWUUNYNJFWHIIU-UHFFFAOYSA-N
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Description

Docosyl 2,3-bis(hexadecyloxy)propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its long carbon chains and ester functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between docosanol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Docosyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield docosanol and 2,3-bis(hexadecyloxy)propanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Docosanol and 2,3-bis(hexadecyloxy)propanoic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Docosyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Docosyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.

    Docosanol: A long-chain alcohol similar to the alcohol component of Docosyl 2,3-bis(hexadecyloxy)propanoate.

Uniqueness

This compound is unique due to its complex structure, which combines long hydrophobic chains with ester functional groups. This combination imparts unique physicochemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

64713-47-9

Molecular Formula

C57H114O4

Molecular Weight

863.5 g/mol

IUPAC Name

docosyl 2,3-dihexadecoxypropanoate

InChI

InChI=1S/C57H114O4/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-61-57(58)56(60-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3)55-59-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3

InChI Key

SWUUNYNJFWHIIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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